molecular formula C12H19NO6 B1444627 (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid CAS No. 1228312-13-7

(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

Cat. No.: B1444627
CAS No.: 1228312-13-7
M. Wt: 273.28 g/mol
InChI Key: YVURRNSWNKXGGT-UHFFFAOYSA-N
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Description

®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is an organic compound with the molecular formula C12H19NO6. This compound is notable for its use in various chemical reactions and its potential applications in pharmaceutical research and development. The presence of the tert-butoxycarbonyl group and the pyrrolidine ring in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride in the presence of a base. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The pyrrolidine ring can interact with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-tert-butoxycarbonylamino)pyridine
  • 2-(N-tert-butoxycarbonylamino)-3-methylpyridine

Uniqueness

®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is unique due to its combination of the tert-butoxycarbonyl group and the pyrrolidine ring, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(6-13)8(9(14)15)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVURRNSWNKXGGT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148437
Record name 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228312-13-7
Record name 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228312-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Reactant of Route 2
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Reactant of Route 3
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Reactant of Route 4
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Reactant of Route 5
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Reactant of Route 6
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

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